3-ethyl-6-methoxy-1H-indole
Overview
Description
3-ethyl-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their wide-ranging biological activities and are present in various biologically active compounds used for treating cancer, microbial infections, and other disorders .
Preparation Methods
The synthesis of 3-ethyl-6-methoxy-1H-indole can be achieved through several methods. Classical synthesis methods such as the Fischer indole synthesis, Bartoli indole synthesis, and Bischler indole synthesis are commonly used . These methods involve the transformation of heterocycles, conversion of indolines into indoles, and the reduction of oxindoles to indoles . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
3-ethyl-6-methoxy-1H-indole undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction . Common reagents used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylates, which have shown antiviral activity .
Scientific Research Applications
3-ethyl-6-methoxy-1H-indole has numerous scientific research applications. In chemistry, it is used as a precursor for synthesizing biologically active molecules . In biology and medicine, indole derivatives are investigated for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These compounds are also explored for their potential use in treating diseases such as HIV, tuberculosis, and diabetes . In the industry, indole derivatives are used in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-ethyl-6-methoxy-1H-indole involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes . For example, they can inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by modulating signaling pathways .
Comparison with Similar Compounds
3-ethyl-6-methoxy-1H-indole can be compared with other indole derivatives such as 1-methyl-5-pyrrolidin-1-ylmethyl-1H-indole-2-yl and 5-fluoro-3-phenyl-1H-indole-2-carbonyl . These compounds share similar structural features but differ in their biological activities and applications.
Properties
IUPAC Name |
3-ethyl-6-methoxy-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-3-8-7-12-11-6-9(13-2)4-5-10(8)11/h4-7,12H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAUHCJBMYDKBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CNC2=C1C=CC(=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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